molecular formula C28H30INO B14800760 Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-

Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-

Cat. No.: B14800760
M. Wt: 523.4 g/mol
InChI Key: JJKOTMDDZAJTGQ-BYYHNAKLSA-N
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Description

Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- is a chemical compound known for its complex structure and significant applications in various fields.

Preparation Methods

The synthesis of Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- involves several steps:

    Starting Materials: The synthesis begins with phenylacetic acid and phenol as starting materials.

    Intermediate Formation: Phenylacetic acid undergoes acylation and alkylation to form intermediate compounds.

    Grignard Reaction: The key intermediate, 1-(4-iodophenyl)-2-phenyl-1-butanone, is reacted with a Grignard reagent derived from 1-[2-(4-bromophenoxy)ethyl]pyrrolidine.

    Final Steps: The resulting product is hydrolyzed, dehydrated, and purified to obtain the final compound.

Chemical Reactions Analysis

Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- undergoes various chemical reactions:

Scientific Research Applications

Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- involves its interaction with estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density, and as an antagonist in breast tissue, inhibiting the proliferation of breast cancer cells. The compound also inhibits the activation of the NF-κB proinflammatory transcription factor, providing protective effects against inflammatory cell injury .

Comparison with Similar Compounds

Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- is unique compared to other selective estrogen receptor modulators due to its specific structural modifications:

Similar Compounds

  • Tamoxifen
  • Raloxifene
  • Toremifene
  • Bazedoxifene

These compounds share similar mechanisms of action but differ in their specific applications and structural features .

Properties

Molecular Formula

C28H30INO

Molecular Weight

523.4 g/mol

IUPAC Name

1-[2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27+

InChI Key

JJKOTMDDZAJTGQ-BYYHNAKLSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)OCCN2CCCC2)/C3=CC=C(C=C3)I)/C4=CC=CC=C4

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4

Origin of Product

United States

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